molecular formula C3H6O2 B104479 (1,2,3-13C3)propanoic acid CAS No. 153474-35-2

(1,2,3-13C3)propanoic acid

Cat. No.: B104479
CAS No.: 153474-35-2
M. Wt: 77.057 g/mol
InChI Key: XBDQKXXYIPTUBI-VMIGTVKRSA-N
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Description

(1,2,3-13C3)propanoic acid, also known as propanoic acid-13C3, is a stable isotope-labeled compound where all three carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research to trace and study metabolic pathways, as well as in various analytical applications. The molecular formula for propionic acid-13C3 is 13CH3-13CH2-13CO2H, and it has a molecular weight of 77.06 g/mol .

Scientific Research Applications

(1,2,3-13C3)propanoic acid has a wide range of applications in scientific research:

Safety and Hazards

Propionic acid-13C3 is considered dangerous. It is flammable and may be corrosive to metals. It can cause severe skin burns, eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

(1,2,3-13C3)propanoic acid can be synthesized through several methods. One common approach involves the carboxylation of ethylene with carbon-13 labeled carbon dioxide. Another method includes the hydrolysis of carbon-13 labeled propionitrile. The reaction conditions typically involve the use of catalysts such as palladium or nickel to facilitate the carboxylation process .

Industrial Production Methods

In industrial settings, propionic acid-13C3 is produced using isotopically labeled precursors. The production process involves the fermentation of isotopically labeled substrates by specific strains of bacteria, such as Propionibacterium. This biological method is preferred due to its efficiency and the high yield of isotopically labeled propionic acid .

Chemical Reactions Analysis

Types of Reactions

(1,2,3-13C3)propanoic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce acetic acid and carbon dioxide.

    Reduction: Reduction of propionic acid-13C3 can yield propanol.

    Substitution: this compound can undergo substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,2,3-13C3)propanoic acid is unique because all three carbon atoms are labeled with carbon-13, providing a more comprehensive tracing capability in metabolic studies compared to compounds with fewer labeled carbon atoms. This makes it particularly valuable in detailed metabolic and pharmacokinetic studies .

Properties

IUPAC Name

(1,2,3-13C3)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDQKXXYIPTUBI-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432142
Record name Propionic acid-13C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.057 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153474-35-2
Record name Propionic acid-13C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153474-35-2
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Synthesis routes and methods I

Procedure details

In manner analogous to Example 3, polyester and polyacrylonitrile fibre may be treated with the product obtained by using, in place of the acylation product from caprylic acid and dipropylene triamine, 17.6 parts of a product formed by thermal condensation of 14.8 parts of propionic acid with 26.2 parts of dipropylene triamine, having a viscosity of about 150 cp (approximately 50% solution).
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Synthesis routes and methods II

Procedure details

When the reaction is a two-stage partial oxidation of propylene to acrylic acid, some or even all of the fresh propane may also be supplied into the starting reaction gas mixture for the second stage of the partial oxidation (however, this starting reaction gas mixture is sometimes not explosive even when this qualification was actually true for the starting reaction gas mixture for the first stage of the partial oxidation). This is advantageous in particular because the undesired side reaction of propane to give propionaldehyde and/or propionic acid starts in particular from the first partial oxidation stage (propylene→acrolein) under the conditions thereof. It is also advantageous to divide a fresh propane supply substantially uniformly between the first and the second partial oxidation stage.
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Synthesis routes and methods III

Procedure details

For the purpose of improving catalytic activity, regio and enantio selectivities, various additives other than water may be added to the reaction system. For example, presence of phosphorus compounds, e.g., triethylphosphine oxide, triphenylphosphine oxide, tributylphosphine oxide, triethyl phosphite, tributyl phosphite, and triphenyl phosphite; or carboxylic acids, e.g., acetic acid, propionic acid and pivalic acid, in the reaction system gives rise to no interference with the reaction.
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Synthesis routes and methods IV

Procedure details

The substantially dry organic solution is now fed by the line 121 to a reactor 122 which is conveniently illustrated as a column, although in practice a long tubular reactor would be preferred. Propylene is also fed to this reactor by a line 123 from a storage vessel 124. It will be appreciated that under normal conditions of temperature and pressure, propylene is a gas and therefore the reactor 122 is operated under pressure in order that the propylene should be kept in solution in the organic solution. The propylene reacts with the perpropionic acid in the reactor 122 to give propylene oxide and propionic acid in accordance with step (e). This product mixture is taken by a line 125 to a first distillation column 126 and in this column any unreacted propylene is distilled off as a light fraction and is passed by a line 127 to a condenser 128. In the condenser 128 the propylene is condensed and is fed by a line 129 back to the reactor 122. Any uncondensible gases are passed to waste through a line 130.
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Synthesis routes and methods V

Procedure details

About 70 g of mixed, crystalline salt sodium acetate-propionic acid is dissolved in 30 g of water to yield a 70 percent solution by weight of dissociated sodium acetate and propionic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2,3-13C3)propanoic acid
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(1,2,3-13C3)propanoic acid
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(1,2,3-13C3)propanoic acid
Reactant of Route 6
(1,2,3-13C3)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.